molecular formula C13H17N3 B13631091 2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Katalognummer: B13631091
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: QHNSXVWXMOOKLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound belonging to the tetrahydroquinoline family This compound is characterized by its unique structure, which includes an amino group, a propyl group, and a carbonitrile group attached to a tetrahydroquinoline backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be synthesized through a multi-component reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines. This reaction is typically carried out in a basic ionic liquid such as [bmim]OH, which facilitates the formation of the desired product with good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity in an industrial setting.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the carbonitrile group to form amines or other functional groups.

    Substitution: The amino and propyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, amines, and substituted tetrahydroquinoline compounds

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its bactericidal activity is likely due to its ability to disrupt bacterial cell membranes or interfere with essential bacterial enzymes. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules

Eigenschaften

Molekularformel

C13H17N3

Molekulargewicht

215.29 g/mol

IUPAC-Name

2-amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C13H17N3/c1-2-3-9-4-5-12-10(6-9)7-11(8-14)13(15)16-12/h7,9H,2-6H2,1H3,(H2,15,16)

InChI-Schlüssel

QHNSXVWXMOOKLS-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC2=NC(=C(C=C2C1)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.